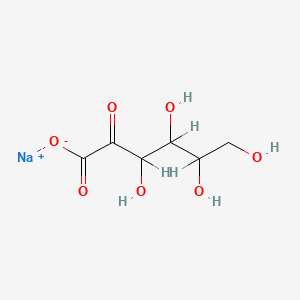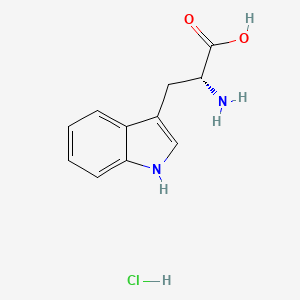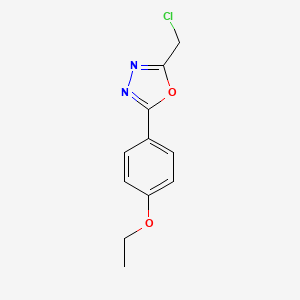![molecular formula C12H18N2 B3370355 N-[2-(pyrrolidin-1-yl)ethyl]aniline CAS No. 36716-44-6](/img/structure/B3370355.png)
N-[2-(pyrrolidin-1-yl)ethyl]aniline
Vue d'ensemble
Description
“N-[2-(pyrrolidin-1-yl)ethyl]aniline” is a chemical compound with the molecular formula C12H18N2 and a molecular weight of 190.28 .
Synthesis Analysis
The synthesis of “N-[2-(pyrrolidin-1-yl)ethyl]aniline” involves various methods . A detailed analysis of the synthesis process can be found in the paper titled "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds" .Molecular Structure Analysis
The molecular structure of “N-[2-(pyrrolidin-1-yl)ethyl]aniline” is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members .Physical And Chemical Properties Analysis
“N-[2-(pyrrolidin-1-yl)ethyl]aniline” has a molecular weight of 190.28 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Pharmaceutical Intermediates
“N-[2-(pyrrolidin-1-yl)ethyl]aniline” could be used as an intermediate in the synthesis of various pharmaceuticals . The pyrrolidine ring is a common structural motif in many pharmaceuticals, and the aniline group can be further functionalized to create a wide range of compounds .
Antifungal and Antibacterial Agents
Compounds containing a pyrrolidine ring have been found to exhibit antifungal and antibacterial activities . Therefore, “N-[2-(pyrrolidin-1-yl)ethyl]aniline” could potentially be used in the development of new antifungal and antibacterial agents.
Anticonvulsant Drugs
Pyrrolidine derivatives have been studied for their anticonvulsant activities . This suggests that “N-[2-(pyrrolidin-1-yl)ethyl]aniline” could be a potential candidate for the development of new anticonvulsant drugs.
Anticancer Drugs
Some pyrrolidine derivatives have shown anticancer activities . Therefore, “N-[2-(pyrrolidin-1-yl)ethyl]aniline” could be studied for its potential anticancer properties.
Antioxidants
Pyrrolidine derivatives have been found to exhibit antioxidant activities . This suggests that “N-[2-(pyrrolidin-1-yl)ethyl]aniline” could be used in the development of new antioxidants.
Inhibitors of Collagen Synthesis
Compounds with similar structures have been found to inhibit collagen synthesis . Therefore, “N-[2-(pyrrolidin-1-yl)ethyl]aniline” could potentially be used in the treatment of diseases related to excessive collagen deposition, such as fibrosis .
Orientations Futures
Propriétés
IUPAC Name |
N-(2-pyrrolidin-1-ylethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-6-12(7-3-1)13-8-11-14-9-4-5-10-14/h1-3,6-7,13H,4-5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJMAMCOSWQCTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,12-Dibromo-1,4-dioxaspiro[4.7]dodecane](/img/structure/B3370279.png)
![2-Chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carbonitrile](/img/structure/B3370284.png)
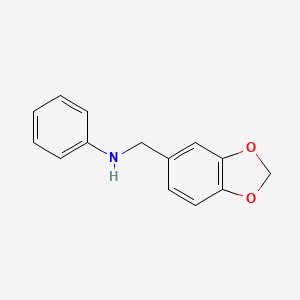

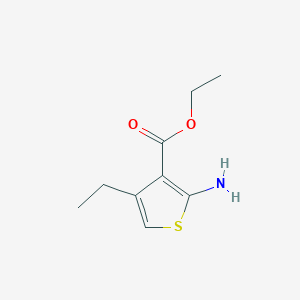

![Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate](/img/structure/B3370325.png)


![N-[(4-nitrophenyl)methylidene]benzenesulfonamide](/img/structure/B3370344.png)

